LY3007113
Description
Table 1. Comparative Spectroscopic Features of p38 MAPK Inhibitors
| Compound | Molecular Formula | HPLC Purity | Key NMR Shifts (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| SB203580 | C₂₀H₁₃ClFN₃O | >99% | 7.2–8.3 (aromatic) | 365.08 [M+H]⁺ |
| BIRB 796 | C₂₃H₂₉ClN₆O₃ | >98% | 6.9–7.8 (diaryl urea) | 497.20 [M+H]⁺ |
| This compound | Undisclosed | >98% | Undisclosed | Undisclosed |
Data sourced from PubChem and commercial catalogs.
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
LY3007113; LY-3007113; LY 3007113.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Oncology
LY3007113 has been evaluated in clinical settings for its efficacy against various cancers:
- Phase 1 Clinical Trials : A study assessed the safety and pharmacokinetics of this compound in patients with advanced cancer. The maximum tolerated dose was established at 30 mg administered every 12 hours. The trial showed that while some patients experienced stable disease, the compound did not achieve a biologically effective dose due to dose-limiting toxicities such as gastrointestinal hemorrhage .
- Preclinical Studies : In xenograft models involving human ovarian and kidney cancers, as well as leukemia, this compound demonstrated significant antitumor activity. It inhibited the phosphorylation of MAPKAP-K2 in HeLa cells and showed efficacy in mouse models with human glioblastoma tumors .
Immunomodulation
Beyond its anticancer properties, this compound has potential applications in modulating immune responses:
- Inflammatory Diseases : Given its ability to inhibit pro-inflammatory cytokines, this compound is being explored for treating conditions characterized by excessive inflammation. This includes autoimmune diseases where p38 MAPK signaling is implicated .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates a mean half-life of approximately 10 hours, with dose-proportional increases in exposure observed during repeated dosing. The compound's pharmacodynamics were evaluated through plasma concentration measurements of this compound and its metabolites, which provided insights into its bioavailability and systemic effects .
| Parameter | Value |
|---|---|
| Maximum Tolerated Dose | 30 mg Q12H |
| Mean Half-Life | ~10 hours |
| Common Adverse Events | Tremor, rash, fatigue |
| Dose-Limiting Toxicities | Upper gastrointestinal hemorrhage |
Case Study 1: Advanced Renal Cell Carcinoma
In one patient with renal cell carcinoma who received three cycles of this compound, there was a notable stabilization of disease without significant progression over the treatment period. This suggests potential for further exploration in renal malignancies .
Case Study 2: Pancreatic Adenocarcinoma
Another patient with pancreatic adenocarcinoma completed four cycles of treatment with stable disease observed at the first radiographic assessment. This case highlights the need for further investigation into the efficacy of this compound in specific tumor types .
Comparison with Similar Compounds
Key Clinical Findings:
- Phase 1 Trial Design : A multicenter, dose-escalation study (20–200 mg Q12H) identified a maximum tolerated dose (MTD) of 30 mg Q12H. Dose-limiting toxicities (DLTs) included upper gastrointestinal hemorrhage and elevated hepatic enzymes at 40 mg Q12H .
- Pharmacokinetics (PK): LY3007113 exhibited time-independent PK with a mean half-life of ~10 hours and dose-proportional exposure.
- Biomarker analysis revealed insufficient inhibition (>60%) of MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs), failing to meet the biologically effective dose (BED) threshold .
- Safety : Treatment-related adverse events (TRAEs) included tremor (33.3%), rash (22.2%), and fatigue. Toxicity precluded further clinical development .
Comparison with Similar p38 MAPK Inhibitors
This compound belongs to a class of p38 MAPK inhibitors under investigation for oncology. Below is a comparison with two structurally and functionally similar compounds: ralimetinib and SCIO-469 .
Table 1: Comparative Analysis of p38 MAPK Inhibitors
| Parameter | This compound | Ralimetinib (LY2228820) | SCIO-469 |
|---|---|---|---|
| Target | p38α/β isoforms | p38α/β isoforms | p38α isoform |
| Indications | Advanced solid tumors | Glioblastoma, ovarian cancer | Multiple myeloma |
| MTD/RP2D | 30 mg Q12H | 150–300 mg BID | 50–100 mg BID |
| Key TRAEs | Tremor, rash, fatigue | Fatigue, nausea, diarrhea | Rash, elevated liver enzymes |
| Biomarker Inhibition | <60% MAPKAP-K2 (PBMCs) | >80% MAPKAP-K2 (preclinical) | Partial cytokine suppression |
| Clinical Outcomes | Stable disease (11.1%) | Phase 2 ongoing (NCT02702492) | Phase 2 discontinued |
| Development Status | Discontinued (toxicity) | Active (combination trials) | Discontinued (limited efficacy) |
Mechanistic and Pharmacodynamic Differences
- This compound : Focused on tumor microenvironment modulation but failed to sustain MAPKAP-K2 inhibition (>60% for 6 hours post-dose) required for BED. This contrasts with ralimetinib, which achieved >80% MAPKAP-K2 suppression in preclinical models .
- Ralimetinib : Demonstrates antiangiogenic and pro-apoptotic effects in combination with chemotherapy. Its longer half-life (~14 hours) allows once-daily dosing, improving tolerability .
- SCIO-469: Selective for p38α, reducing pro-inflammatory cytokines (IL-6, TNF-α) in myeloma.
Preparation Methods
Purity and Stability Assessment
Batch consistency was ensured through:
Pharmacodynamic Biomarker Assays
Target engagement was evaluated via:
-
MAPKAPK2 inhibition in PBMCs : this compound achieved 60% inhibition at 30 mg Q12H but failed to sustain >80% inhibition for 6 hours, necessitating dose escalation.
-
Kinase selectivity profiling : Off-target activity <10% at 1 μM against 200+ kinases, confirming p38α specificity.
Preclinical Development and Toxicity Mitigation
Mechanistic toxicology studies informed clinical dosing limits:
CYP3A4-mediated metabolism necessitated contraindication with strong inducers/inhibitors.
Clinical Pharmacokinetics and Dose Optimization
Population PK modeling derived the following parameters:
| Parameter | Value (Mean ± SD) | Population Variability (%CV) |
|---|---|---|
| CL/F | 12.5 ± 3.2 L/h | 25.6% |
| Vd/F | 145 ± 40 L | 27.6% |
| AUC0–12 (30 mg Q12H) | 3200 ± 850 ng·h/mL | 26.5% |
Simulations supported 30 mg Q12H as the recommended phase 2 dose, balancing efficacy and tolerability .
Q & A
Q. What is the mechanistic rationale for targeting p38 MAPK with LY3007113 in cancer research?
this compound inhibits p38 MAPK, a serine/threonine kinase that regulates tumor microenvironment cytokines (e.g., TNF-α, IL-6) and promotes cancer cell survival, migration, and invasion. Preclinical studies demonstrated efficacy in xenograft models of ovarian, renal, and hematologic cancers by suppressing senescence-associated secretory phenotypes and stromal interactions .
Q. How was the maximum tolerated dose (MTD) determined in the Phase 1 trial of this compound?
The MTD (30 mg Q12H) was established via a dose-escalation design (20–200 mg daily). Dose-limiting toxicities (DLTs), including grade 3 upper gastrointestinal hemorrhage and hepatic enzyme elevation at 40 mg Q12H, halted escalation. The MTD was defined as the highest dose with <33% DLT incidence in the first cycle .
Q. What pharmacodynamic (PD) biomarkers were used to assess this compound target engagement?
Phosphorylated MAPKAP-K2 (p-MAPKAP-K2) inhibition in peripheral blood mononuclear cells (PBMCs) was the primary PD biomarker. Single doses achieved >60% inhibition, but repeated dosing increased interpatient variability and reduced sustained suppression, failing to meet the predicted biologically effective dose (BED) .
Advanced Research Questions
Q. How do pharmacokinetic (PK) properties of this compound inform dosing optimization?
this compound exhibits a mean half-life of ~10 hours (range: 5–27 hours) with dose-proportional exposure (20–40 mg) and minimal metabolite contribution. The accumulation ratio (1.8) and steady-state clearance (14 L/h) support Q12H dosing to maintain target inhibition, though interpatient variability (46–56% CV) complicates predictability .
Q. What methodological approaches resolve contradictions between preclinical and clinical efficacy data for this compound?
Preclinical models suggested BED required sustained p-MAPKAP-K2 inhibition >80% for ≥6 hours. Clinically, tremor and rash at higher doses limited escalation, and PD variability indicated incomplete target suppression. This discrepancy highlights the need for adaptive trial designs integrating real-time PK/PD modeling to bridge preclinical predictions and clinical tolerability .
Q. How can dose proportionality analysis address variability in this compound exposure?
Dose-normalized AUC(0-12) and Cmax ratios (90% CI: 0.41–2.71) showed no significant deviation from linearity in 20–40 mg doses. However, geometric variability (>50% CV) in clearance and volume of distribution necessitates population PK modeling to identify covariates (e.g., renal/hepatic function) influencing exposure .
Q. What experimental strategies could mitigate toxicity-driven discontinuation in future this compound studies?
Prophylactic management of tremor and rash (e.g., β-blockers, antihistamines) and biomarker-driven dose titration (e.g., PBMC p-MAPKAP-K2 monitoring) might improve tolerability. Alternatively, combination therapies with lower this compound doses could synergize efficacy while reducing monotherapy toxicity .
Data Contradiction and Analysis
Q. Why did this compound fail to achieve tumor regression despite preclinical promise?
Only 11% of patients achieved stable disease, with no partial responses. Insufficient BED due to toxicity-limited dosing and variable PD suppression likely contributed. Post hoc analysis of tumor biopsies (not performed in the trial) could clarify on-target vs. off-target resistance mechanisms .
Q. How should researchers interpret the disparity between single-dose and repeated-dose PD effects?
Single-dose p-MAPKAP-K2 inhibition exceeded 60%, but repeated dosing showed reduced efficacy, suggesting compensatory pathway activation or receptor desensitization. Sequential PBMC sampling and transcriptomic profiling (e.g., RNA-seq) during treatment could elucidate adaptive resistance .
Methodological Recommendations
- Dose-Escalation Design: Use Bayesian adaptive models to incorporate PK/PD data in real-time dose adjustments, reducing reliance on rigid 3+3 designs .
- Biomarker Integration: Validate tumor-specific PD markers (e.g., phospho-p38 in biopsies) alongside PBMC data to correlate target engagement with clinical outcomes .
- Statistical Analysis: Apply mixed-effects modeling to account for interpatient PK variability and identify subpopulations with optimal drug exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
